molecular formula C14H18FN3O2S B2431605 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(1-methoxypropan-2-yl)acetamide CAS No. 1396747-71-9

2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(1-methoxypropan-2-yl)acetamide

Cat. No.: B2431605
CAS No.: 1396747-71-9
M. Wt: 311.38
InChI Key: ZXWYOUPVZPUYES-UHFFFAOYSA-N
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Description

2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(1-methoxypropan-2-yl)acetamide is a useful research compound. Its molecular formula is C14H18FN3O2S and its molecular weight is 311.38. The purity is usually 95%.
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Properties

IUPAC Name

2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]-N-(1-methoxypropan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN3O2S/c1-9(8-20-3)16-12(19)7-18(2)14-17-13-10(15)5-4-6-11(13)21-14/h4-6,9H,7-8H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXWYOUPVZPUYES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)CN(C)C1=NC2=C(C=CC=C2S1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The compound may affect various biochemical pathways depending on its targets. Given the lack of specific target information, it is difficult to predict the exact pathways that could be affected.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. Specific details about these influences are currently unknown.

Biological Activity

The compound 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(1-methoxypropan-2-yl)acetamide is a synthetic molecule that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H20FN3O2SC_{17}H_{20}FN_{3}O_{2}S, with a molecular weight of approximately 375.42 g/mol. The structure features a fluorobenzo[d]thiazole moiety, which is known for its bioactive properties, along with an acetamide functional group that may enhance its pharmacological profile.

PropertyValue
Molecular FormulaC17H20FN3O2S
Molecular Weight375.42 g/mol
CAS Number1351635-08-9
DensityNot available
SolubilitySoluble in DMSO

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cancer progression. Preliminary studies suggest that this compound may act as an inhibitor of certain kinases and enzymes that are critical in tumor cell proliferation and survival.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including those similar to the compound . For instance, derivatives with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines:

  • Cytotoxicity : The compound has shown promising results in inhibiting the growth of cancer cells in vitro. For example, related benzothiazole derivatives exhibited GI50 values (concentration required to inhibit cell growth by 50%) ranging from 0.4 to 0.57 µM against MCF-7 breast cancer cells .
  • Cell Line Studies : In studies involving human cancer cell lines such as U-937 (human macrophage), THP-1 (leukemia), and B16-F10 (melanoma), certain benzothiazole derivatives exhibited remarkable anticancer activities, indicating that structural modifications can enhance efficacy against specific cancer types .

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. Specifically, it may inhibit carbonic anhydrases, which are implicated in various physiological processes including pH regulation and tumor progression. This inhibition could lead to reduced tumor growth and increased efficacy of existing chemotherapeutics.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound:

  • Fluorine Substitution : The presence of fluorine in the benzo[d]thiazole ring enhances lipophilicity and may improve binding affinity to biological targets.
  • Amine Group : The methylamino group can influence the compound's interaction with receptors or enzymes, potentially enhancing its inhibitory effects.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Kumbhare et al. reported on various benzothiazole derivatives showing significant anticancer activity across multiple cell lines, emphasizing the importance of specific substitutions on the benzothiazole core for enhanced activity .
  • Sekar et al. synthesized novel benzothiazole derivatives that displayed varying degrees of anticancer activities, highlighting how minor structural changes can lead to substantial differences in biological efficacy .

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